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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the findings related to PF-05089771
tosylate, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The
document objectively compares its performance with alternative treatments, supported by
experimental data from clinical and preclinical studies. All quantitative data is summarized in
structured tables, and detailed methodologies for key experiments are provided to facilitate
reproducibility and critical evaluation.

Mechanism of Action and Signaling Pathway

PF-05089771 is an arylsulfonamide that selectively blocks the NaV1.7 sodium channel.[1]
NaV1.7 is a crucial component in the transmission of pain signals, predominantly expressed in
nociceptive and sympathetic neurons.[2][3] Gain-of-function mutations in the SCN9A gene,
which encodes NaV1.7, lead to debilitating pain disorders, while loss-of-function mutations
result in a congenital inability to experience most forms of pain. This genetic evidence strongly
implicates NaV1.7 as a key regulator of pain perception. The channel plays a pivotal role in
amplifying subthreshold depolarizations in response to noxious stimuli, thereby facilitating the
generation and propagation of action potentials along sensory neurons to the central nervous
system. By inhibiting NaV1.7, PF-05089771 aims to dampen this hyperexcitability and reduce
the sensation of pain.
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Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action
of PF-05089771.

Comparative Efficacy in Clinical Trials

PF-05089771 has been evaluated in clinical trials for various pain indications, most notably in
painful diabetic peripheral neuropathy (DPN) and in experimental pain models in healthy
volunteers. These studies provide a direct comparison with existing analgesics.

Painful Diabetic Peripheral Neuropathy (NCT02215252)

This randomized, placebo- and active-controlled trial assessed the efficacy of PF-05089771 in
patients with DPN.[4][5][6][7][8] The primary endpoint was the change in the weekly average
pain score from baseline. While a trend towards pain reduction was observed with PF-
05089771, it did not achieve statistical significance compared to placebo.[4][5][6] In contrast,
the active comparator, pregabalin, demonstrated a statistically significant reduction in pain
scores.[4][5][6]

Mean Posterior Difference L. L
Statistical Significance vs.

Treatment Group from Placebo (90%
. Placebo
Credible Interval)
PF-05089771 (150 mg BID) -0.41 (-1.00t0 0.17) Not Significant
Pregabalin (150 mg BID) -0.53 (-0.91 to -0.20) Significant

Table 1: Efficacy of PF-05089771 vs. Pregabalin in Painful Diabetic Peripheral Neuropathy.[4]
[51[6]

Experimental Pain Models in Healthy Volunteers
(NCT02349607)

A separate study in healthy volunteers used a battery of evoked pain models to assess the
analgesic properties of PF-05089771, comparing it to placebo, pregabalin, and ibuprofen.[2][3]
[9][10] PF-05089771, administered alone or in combination with pregabalin, did not show a
significant analgesic effect across the tested pain modalities.[2][3][2][10] Conversely, both
pregabalin and ibuprofen demonstrated significant effects on their respective targeted pain
endpoints.[2][3][9][10]
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PF-05089771 vs. Pregabalin vs.
Pain Model Placebo (LS Placebo (LS
Means, 90% CI) Means, 90% CI)

Ibuprofen vs.
Placebo (LS
Means, 90% CI)

Thermal Pain (Normal
Skin)

0.63 (0.32 to 0.93)

Thermal Pain (UVB-

_ -0.01 (-0.44 t0 0.43) 0.53 (0.11 to 0.96)
treated Skin)

1.26 (0.82 to 1.70)

Pressure Stimulation - 1.10(1.04 to 1.18)

1.08 (1.01 to 1.15)

Cold Pressor Test - 1.22 (1.14 t0 1.32)

Table 2: Analgesic Effects of PF-05089771 and Comparators in Evoked Pain Models.[2][3][9]

[10]

LS Means (Least Squares Means) represent the adjusted mean change from baseline. For
pressure and cold pressor tests, results are presented as back-transformed ratios. Bolding

indicates statistical significance.

Selectivity Profile of PF-05089771

A critical aspect of NaV1.7 inhibitor development is selectivity over other sodium channel
subtypes to minimize off-target effects. PF-05089771 exhibits high selectivity for NaV1.7 over

other isoforms.
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Fold Selectivity vs.

NaV Subtype IC50 (nM) for PF-05089771 hNaV1.7
hNaVv1.7 11 1
hNav1.1 >10,000 >909
hNaVv1.2 121 11
hNaVv1.3 >10,000 >909
hNaVv1.4 >10,000 >909
hNaV1.5 >10,000 >909
hNaV1.6 176 16
hNaVv1.8 >10,000 >909

Table 3: Selectivity Profile of PF-05089771 against Human Voltage-Gated Sodium Channel
Subtypes.[9]

Experimental Protocols

Clinical Trial Methodology (NCT02215252 - Painful
Diabetic Neuropathy)

» Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group
study.[6][7][8]

o Participants: 135 adults with a diagnosis of painful diabetic peripheral neuropathy for at least
6 months.[6][7]

e Treatment Arms:
o PF-05089771 (150 mg twice daily)[6][7]
o Pregabalin (150 mg twice daily)[6][7]

o Placebol[6][7]
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e Treatment Duration: 4 weeks, following a 1-week placebo run-in period.[6][7]

e Primary Outcome Measure: Change from baseline in the weekly average of the 24-hour
average pain score (measured on an 11-point Numerical Rating Scale).[6][7]
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Figure 2: Experimental workflow for the NCT02215252 clinical trial.

Preclinical Electrophysiology Protocol (Whole-Cell
Patch-Clamp)

The following provides a generalized protocol for assessing the inhibitory activity of compounds
on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

o Cell Culture: HEK293 cells stably expressing human NaV1.7 are cultured under standard
conditions.

» Electrophysiological Recording:

o Whole-cell patch-clamp recordings are performed using an automated or manual patch-
clamp system.[11]

o External Solution (in mM): 140 NacCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES, 10 Glucose; pH
7.4.]11]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29578944/
https://ctv.veeva.com/study/a-clinical-trial-to-evaluate-pf-05089771-on-its-own-and-as-an-add-on-therapy-to-pregabalin-lyrica
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://ctv.veeva.com/study/a-clinical-trial-to-evaluate-pf-05089771-on-its-own-and-as-an-add-on-therapy-to-pregabalin-lyrica
https://www.benchchem.com/product/b560333?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Patch_Clamp_Assays_of_Nav1_7_Inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Patch_Clamp_Assays_of_Nav1_7_Inhibitors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3.[11]

» Voltage Protocol:

o Cells are held at a resting membrane potential of -120 mV.

o Adepolarizing pulse to 0 mV is applied to elicit an inward sodium current.
o Compound Application: The test compound is perfused at various concentrations.
o Data Analysis:

o The peak sodium current in the presence of the compound is compared to the control
current.

o Concentration-response curves are generated to determine the IC50 value (the
concentration at which 50% of the current is inhibited).
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Figure 3: Generalized workflow for whole-cell patch-clamp electrophysiology.

Preclinical Alternatives and Their Performance
Numerous other selective NaV1.7 inhibitors have been investigated in preclinical models. While

a comprehensive review is beyond the scope of this guide, the following table highlights some
notable examples and their reported preclinical efficacy.
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Reported Preclinical .
Compound . Animal Model(s)
Efficacy

Demonstrated efficacy in ) )
Formalin test, Chronic

GX-936 inflammatory and neuropathic o )
) Constriction Injury (CCI)
pain models.
Showed analgesic effects in Complete Freund's Adjuvant
AM-0466 models of inflammatory and (CFA), Spared Nerve Injury
neuropathic pain. (SNI)

Reported to reduce pain ] )
o ] o Various inflammatory and
GNE-131 behaviors in various preclinical ) ]
neuropathic pain models
models.

Table 4: Examples of Preclinical NaV1.7 Inhibitors.

It is important to note that despite promising preclinical data, many of these compounds have
not successfully translated to clinical efficacy, a challenge that PF-05089771 also faced.[1][12]

Conclusion

The cross-validation of findings for PF-05089771 tosylate reveals a compound with high in vitro
potency and selectivity for NaV1.7. However, this did not translate into significant analgesic
efficacy in clinical trials for painful diabetic peripheral neuropathy or in experimental pain
models in healthy volunteers, where it was outperformed by established analgesics like
pregabalin and ibuprofen. The detailed experimental protocols and comparative data presented
in this guide are intended to provide researchers with a comprehensive understanding of the
evaluation of PF-05089771 and to inform the continued development of selective NaV1.7
inhibitors as a potential therapeutic strategy for pain management.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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